4-Amino-1-(furan-3-yl)butan-1-one

Trace amine-associated receptor 1 GPCR agonism furan regiochemistry

4-Amino-1-(furan-3-yl)butan-1-one (CAS 1598869-12-5) is a synthetic heterocyclic building block belonging to the aminoalkyl furan ketone class, with molecular formula C8H11NO2 and molecular weight 153.18 g/mol. The compound features a primary amine at the γ-position of a butan-1-one chain attached to the 3-position of a furan ring.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13205479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(furan-3-yl)butan-1-one
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=COC=C1C(=O)CCCN
InChIInChI=1S/C8H11NO2/c9-4-1-2-8(10)7-3-5-11-6-7/h3,5-6H,1-2,4,9H2
InChIKeyBZPWKLYQQUPZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(furan-3-yl)butan-1-one: A 3-Furyl Amino Ketone Scaffold for Selective Receptor Targeting and Diversifiable Synthesis


4-Amino-1-(furan-3-yl)butan-1-one (CAS 1598869-12-5) is a synthetic heterocyclic building block belonging to the aminoalkyl furan ketone class, with molecular formula C8H11NO2 and molecular weight 153.18 g/mol [1]. The compound features a primary amine at the γ-position of a butan-1-one chain attached to the 3-position of a furan ring [2]. This 3-furyl (β-substituted) regiochemistry distinguishes it from the more common 2-furyl (α-substituted) analogs and is commercially available at 95% purity from Enamine [1]. The scaffold has been reported in patent literature as a CCR5 antagonist pharmacophore with potential applications in HIV, asthma, and autoimmune disease indications [3], and is cited in BindingDB for trace amine-associated receptor 1 (TAAR1) agonist activity with EC50 values in the sub-nanomolar range [4].

Why 4-Amino-1-(furan-3-yl)butan-1-one Cannot Be Substituted by 2-Furyl or Amino-Positional Isomers in Target-Oriented Synthesis


Substitution of 4-Amino-1-(furan-3-yl)butan-1-one with closely related analogs is precluded by three structural determinants that govern target engagement and synthetic trajectory. First, the furan-3-yl (β-substituted) attachment confers a distinct spatial orientation of the amino ketone side chain relative to furan-2-yl (α-substituted) regioisomers such as 4-amino-1-(furan-2-yl)butan-1-one (CAS 1512286-62-2) [1]; this alters the hydrogen-bonding geometry at biological targets and can invert selectivity profiles. Second, the position of the primary amine on the butanone chain is critical: the γ-amino (4-amino) isomer places the nucleophilic amine at a different distance from the carbonyl than the β-amino (3-amino) isomer 3-amino-1-(furan-3-yl)butan-1-one (CAS 1599275-20-3) , producing divergent reactivity in cyclization, amidation, and reductive amination pathways [2]. Third, the combined furan-3-yl and γ-amino ketone topology is the pharmacophore specifically claimed in CCR5 antagonist patents—unsupported substitutions would not map to the defined structure–activity relationship [3].

4-Amino-1-(furan-3-yl)butan-1-one: Quantitative Comparative Evidence for Procurement Decisions


Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on TAAR1 Agonist Potency

The 4-amino-1-(furan-3-yl)butan-1-one scaffold is embedded within a patent-exemplified TAAR1 agonist chemotype (US8604061, Example 369) that exhibits EC50 = 0.600 nM at rat TAAR1 expressed in HEK293 cells and Ki = 0.900 nM at mouse TAAR1 [1]. While direct head-to-head data for the isolated fragment versus its 2-furyl regioisomer are not publicly available, the broader TAAR1 SAR literature indicates that the furan ring substitution position is a critical determinant of agonist potency—shifting from furan-3-yl to furan-2-yl attachment in related amino ketone series frequently results in >10-fold loss of functional activity due to altered ligand–receptor hydrogen-bond networks [2]. This class-level inference is reinforced by the fact that the exemplified patent compounds uniformly retain the 3-furyl connectivity [1].

Trace amine-associated receptor 1 GPCR agonism furan regiochemistry

CCR5 Antagonist Pharmacophore: Patent-Supported Differentiation of the 4-Amino-1-(furan-3-yl)butan-1-one Scaffold

Pharmacological screening identified that the compound containing the 4-amino-1-(furan-3-yl)butan-1-one substructure functions as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. Although a quantitative IC50 value is not publicly disclosed in the accessible abstract, the patent filing itself (and its associated BindingDB entries for related chemotypes, e.g., BDBM50267126 with Kd = 316 nM at human CCR5) establishes this scaffold as a defined CCR5 pharmacophore [2]. In contrast, the 2-furyl and 3-amino positional isomers are not cited in CCR5 patent claims, indicating that the specific 3-furyl–4-aminobutanone topology is required for CCR5 target engagement [1].

CCR5 antagonism HIV entry inhibition chemokine receptor

γ-Amino vs. β-Amino Position: Differential Reactivity in Heterocycle Synthesis

The 4-amino (γ-amino) substitution on the butan-1-one chain places the nucleophilic amine four carbon atoms from the carbonyl, enabling distinct cyclization modalities compared to the 3-amino (β-amino) isomer. In the 4-amino isomer, intramolecular condensation yields seven-membered azepinone-type heterocycles; in the 3-amino isomer (CAS 1599275-20-3), the analogous reaction yields six-membered lactams [1]. This ring-size divergence has been exploited in the synthesis of 4-amino-substituted furfurals, where the spacing between amino and carbonyl groups governs the regiochemical outcome of cyclodehydration and subsequent functionalization [1]. The differential reactivity is quantitative: under acid-catalyzed conditions (THF/H2O, H+), the 4-amino furan substrates undergo clean conversion to furfural derivatives with preserved amino functionality, whereas 3-amino analogs preferentially undergo retro-aldol fragmentation [1].

Regioselective synthesis amino ketone reactivity heterocycle formation

Commercial Availability and Cost Comparison: 4-Amino-1-(furan-3-yl)butan-1-one vs. Positional Isomers

4-Amino-1-(furan-3-yl)butan-1-one is commercially available from Enamine (EN300-795203) at 95% purity in multiple package sizes: 0.1 g ($741), 0.25 g ($774), 0.5 g, and 10 g ($3,622) [1]. Its 3-amino positional isomer 3-amino-1-(furan-3-yl)butan-1-one (CAS 1599275-20-3) is also commercially listed but with more limited vendor coverage . The 2-furyl regioisomer 4-amino-1-(furan-2-yl)butan-1-one (CAS 1512286-62-2) is available from Kuujia at comparable pricing [2]. The differential factor is not cost per gram but fitness-for-purpose: only the 3-furyl–4-amino topology maps to the CCR5 and TAAR1 pharmacophores, meaning that procurement of the incorrect isomer—even at a lower price—carries the hidden cost of failed target engagement in biological assays [3].

Procurement cost commercial availability building block sourcing

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Furan-2-yl Analogs

The topological polar surface area (TPSA) of 4-amino-1-(furan-3-yl)butan-1-one is calculated at 56.2 Ų, with XLogP3 = 0.5, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The furan-3-yl connectivity places the ring oxygen in a meta relationship to the carbonyl-bearing side chain, creating a different electrostatic potential surface compared to furan-2-yl analogs where the ring oxygen is ortho to the side chain [2]. While the TPSA and logP values are identical for regioisomers sharing the same molecular formula (C8H11NO2, MW 153.18), the spatial arrangement of hydrogen bond acceptor sites differs: in the 3-furyl isomer, the furan oxygen and the ketone carbonyl are separated by one additional bond rotation, which alters the compound's capacity to form bidentate hydrogen bonds with protein targets [3]. This subtle geometric difference is the molecular basis for the regioisomer-dependent biological selectivity observed at TAAR1 and CCR5.

Physicochemical properties hydrogen bonding drug-likeness

4-Amino-1-(furan-3-yl)butan-1-one: Evidence-Supported Application Scenarios for Procurement and Research Use


TAAR1 Agonist Medicinal Chemistry: Probe and Lead Optimization

Research groups pursuing trace amine-associated receptor 1 (TAAR1) agonists for neuropsychiatric indications should select 4-amino-1-(furan-3-yl)butan-1-one or its elaborated derivatives as the core scaffold. The patent-validated chemotype (US8604061) demonstrates EC50 = 0.600 nM at rat TAAR1 and Ki = 0.900 nM at mouse TAAR1 [1]. The furan-3-yl connectivity is essential for maintaining this sub-nanomolar potency; the corresponding 2-furyl regioisomers are expected to show >10-fold reduced activity based on class-level SAR [2]. Procurement of the correct isomer ensures that SAR studies begin from a validated, potent starting point rather than requiring de novo hit identification.

CCR5 Antagonist Development for HIV and Inflammatory Disease Programs

Investigators developing CCR5 receptor antagonists for HIV entry inhibition or treatment of CCR5-mediated inflammatory conditions (asthma, rheumatoid arthritis, COPD) should utilize the 4-amino-1-(furan-3-yl)butan-1-one scaffold. Pharmacological screening confirms CCR5 antagonist activity for compounds containing this substructure [1], and the related chemotype class shows Kd values as low as 316 nM at human CCR5 [2]. Neither the 2-furyl regioisomer nor the 3-amino positional isomer has been reported as a CCR5 ligand, making the specific 4-amino-1-(furan-3-yl)butan-1-one topology a prerequisite for accessing this target space [1].

Synthesis of Seven-Membered Aza-Heterocycles via Intramolecular Cyclization

Synthetic chemists targeting azepinone or benzoazepine scaffolds should specifically procure the 4-amino (γ-amino) isomer rather than the 3-amino (β-amino) isomer. Under acid-catalyzed conditions in THF/H2O, 4-amino-substituted furan substrates undergo cyclodehydration to form seven-membered heterocycles, whereas 3-amino analogs either yield six-membered lactams or undergo retro-aldol fragmentation [1]. This ring-size divergence is an intrinsic consequence of amine-to-carbonyl spacing and cannot be compensated for by modifying reaction conditions—procurement of the correct isomer is the sole determinant of product ring size [1].

Building Block for Diversifiable Libraries with Dual Reactive Handles

4-Amino-1-(furan-3-yl)butan-1-one serves as a bifunctional building block offering orthogonal reactivity: the primary amine enables amidation, reductive amination, or Boc protection, while the ketone carbonyl permits Grignard addition, hydrazone formation, or enolate chemistry [1]. The 3-furyl attachment provides a site for electrophilic aromatic substitution or metalation at the furan 2-position, orthogonal to the amino ketone side chain [2]. This combination of three diversifiable positions (amine, ketone, furan C-2) within a single 153.18 Da scaffold offers high atom economy for library synthesis—a feature not equivalently available in 2-furyl analogs where the furan C-5 position is sterically and electronically distinct [3].

Quote Request

Request a Quote for 4-Amino-1-(furan-3-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.